![molecular formula C24H34O6 B296015 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid, also known as CVHPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid functions as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules to induce cell death. As a fluorescent probe, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid emits light when excited by a specific wavelength of light, allowing for visualization of cellular processes. The building block application of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid involves its use in the synthesis of other compounds with desired properties.
Biochemical and Physiological Effects:
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been shown to induce cell death in cancer cells through the production of reactive oxygen species. As a fluorescent probe, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been used to visualize lysosomal pH changes and to monitor the activity of enzymes involved in lipid metabolism. 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is its versatility in various applications, including as a photosensitizer, fluorescent probe, and building block. Additionally, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has low toxicity in vitro, making it a safer option for lab experiments. However, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is not currently approved for clinical use, and further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
For 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid research include the development of new synthesis methods to improve yield and purity, the exploration of its potential use in other applications, such as drug delivery and gene therapy, and the investigation of its safety and efficacy in vivo. Additionally, the use of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid in combination with other compounds or therapies may enhance its effectiveness in cancer treatment.
Métodos De Síntesis
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is synthesized through a multi-step process that involves the reaction of 4-(bromomethyl)-2,5-bis(hexyloxy)benzoic acid with ethyl cyanoacetate, followed by hydrolysis and decarboxylation. The resulting compound is purified through column chromatography to obtain 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid in its pure form.
Aplicaciones Científicas De Investigación
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been studied for its potential use in various applications, including as a photosensitizer in photodynamic therapy for cancer treatment, as a fluorescent probe for imaging cellular processes, and as a building block for the synthesis of other compounds.
Propiedades
Fórmula molecular |
C24H34O6 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[(E)-2-carboxyethenyl]-2,5-dihexoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O6/c1-3-5-7-9-15-29-21-17-20(12-14-24(27)28)22(30-16-10-8-6-4-2)18-19(21)11-13-23(25)26/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,25,26)(H,27,28)/b13-11+,14-12+ |
Clave InChI |
FSYLXOVPEQUWFN-PHEQNACWSA-N |
SMILES isomérico |
CCCCCCOC1=CC(=C(C=C1/C=C/C(=O)O)OCCCCCC)/C=C/C(=O)O |
SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



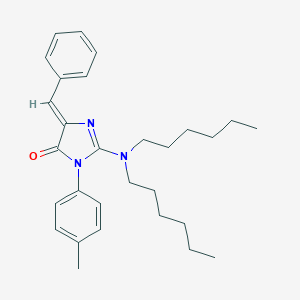



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
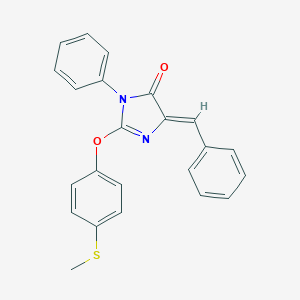
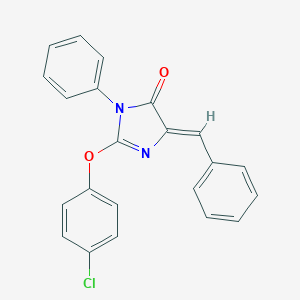
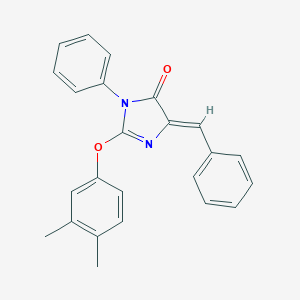
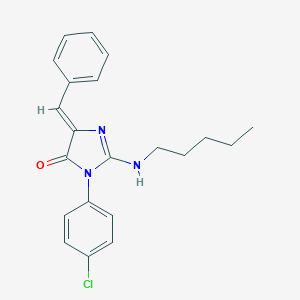
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
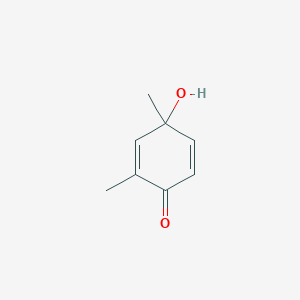
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)